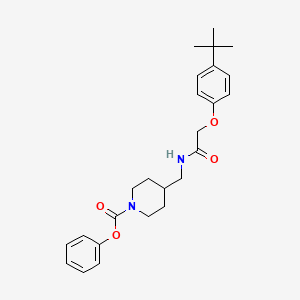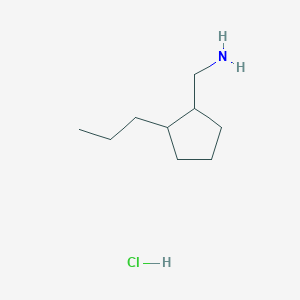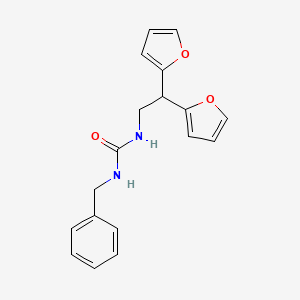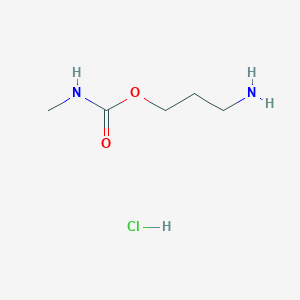
Phenyl 4-((2-(4-(tert-butyl)phenoxy)acetamido)methyl)piperidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenyl 4-((2-(4-(tert-butyl)phenoxy)acetamido)methyl)piperidine-1-carboxylate, also known as compound 1, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of Phenyl 4-((2-(4-(tert-butyl)phenoxy)acetamido)methyl)piperidine-1-carboxylate 1 is not fully understood, but it is believed to act through the inhibition of specific enzymes and signaling pathways involved in cancer cell growth and neuronal cell death. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression and have been implicated in cancer and neurodegeneration. Additionally, this compound 1 has been shown to activate the Nrf2/Keap1 pathway, which is involved in cellular defense against oxidative stress and inflammation.
Biochemical and Physiological Effects:
Compound 1 has been shown to have a range of biochemical and physiological effects, including inhibition of cancer cell growth and induction of apoptosis, neuroprotection, and anti-inflammatory effects. It has also been shown to improve cognitive function in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Phenyl 4-((2-(4-(tert-butyl)phenoxy)acetamido)methyl)piperidine-1-carboxylate 1 is its potential therapeutic applications in cancer and neurological disorders. However, there are also limitations to its use in lab experiments, including the complexity of the synthesis process and the need for careful optimization of reaction conditions to obtain a high yield of the desired product. Additionally, further research is needed to fully understand the mechanism of action and potential side effects of this compound 1.
Zukünftige Richtungen
There are several potential future directions for research on Phenyl 4-((2-(4-(tert-butyl)phenoxy)acetamido)methyl)piperidine-1-carboxylate 1. One area of focus could be on optimizing the synthesis process to improve the yield and purity of the final product. Additionally, further research is needed to fully understand the mechanism of action and potential side effects of this compound 1. Another area of focus could be on developing novel derivatives of this compound 1 with improved therapeutic properties. Finally, there is a need for preclinical and clinical trials to evaluate the safety and efficacy of this compound 1 in humans.
Synthesemethoden
Compound 1 is synthesized through a multistep process involving the reaction of piperidine with tert-butyl 4-bromobenzoate to form intermediate 1. The intermediate is then reacted with 4-(tert-butyl)phenoxyacetic acid and N,N-dimethylformamide to form the final product, Phenyl 4-((2-(4-(tert-butyl)phenoxy)acetamido)methyl)piperidine-1-carboxylate 1. The synthesis process is complex and requires careful optimization of reaction conditions to obtain a high yield of the desired product.
Wissenschaftliche Forschungsanwendungen
Compound 1 has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer and neurological disorders. In cancer research, Phenyl 4-((2-(4-(tert-butyl)phenoxy)acetamido)methyl)piperidine-1-carboxylate 1 has shown promising results in inhibiting the growth and proliferation of cancer cells, as well as inducing apoptosis. In neurological research, this compound 1 has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
phenyl 4-[[[2-(4-tert-butylphenoxy)acetyl]amino]methyl]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N2O4/c1-25(2,3)20-9-11-21(12-10-20)30-18-23(28)26-17-19-13-15-27(16-14-19)24(29)31-22-7-5-4-6-8-22/h4-12,19H,13-18H2,1-3H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POGRZRPJFHSKKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC(=O)NCC2CCN(CC2)C(=O)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(Z)-2-Cyano-3-[4-(difluoromethoxy)-3-methoxyphenyl]-N-(2-methoxyphenyl)prop-2-enamide](/img/structure/B2899901.png)
![(5-Methylpyrazin-2-yl)-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2899902.png)
![1-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethyl]indole-3-carbaldehyde](/img/structure/B2899903.png)

![6-Isopropyl-2-(2-(thiophen-2-yl)quinoline-4-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2899908.png)

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-butoxybenzamide hydrochloride](/img/structure/B2899910.png)


![N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-nitrobenzamide](/img/structure/B2899915.png)
![6,8-Dichloro-2-methylimidazo[1,2-b]pyridazine](/img/structure/B2899916.png)
![4-[(Piperidin-4-yl)methoxy]quinoline](/img/structure/B2899918.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[(5,5-dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-yl)amino]-4-methylbenzamide](/img/structure/B2899921.png)
